4-(Difluoromethyl)-3-fluorobenzoic acid CAS 1780188-78-4 properties
4-(Difluoromethyl)-3-fluorobenzoic acid CAS 1780188-78-4 properties
An In-Depth Technical Guide to 4-(Difluoromethyl)-3-fluorobenzoic acid (CAS 1780188-78-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Difluoromethyl)-3-fluorobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide synthesizes available information, presents predicted properties based on analogous structures, and outlines general methodologies for its synthesis, characterization, and potential applications. The strategic incorporation of both a fluorine atom and a difluoromethyl group onto the benzoic acid scaffold suggests its utility as a valuable building block for creating novel therapeutic agents with potentially enhanced pharmacological profiles.
Introduction and Significance
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, with a substantial percentage of commercial products containing at least one fluorine atom.[1] The introduction of fluorine can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] 4-(Difluoromethyl)-3-fluorobenzoic acid is a structurally intriguing building block that combines two key fluorine-containing motifs on a benzoic acid core: a difluoromethyl (-CHF₂) group and a fluorine substituent.
The difluoromethyl group is increasingly recognized as a valuable bioisostere for hydroxyl, thiol, or even methyl groups, capable of participating in hydrogen bonding and modulating electronic properties.[3] Its presence can lead to improved metabolic stability and enhanced interactions with biological targets.[4] The additional fluorine atom on the aromatic ring further modifies the electronic landscape of the molecule, influencing its acidity and reactivity.[2] This dual functionalization makes 4-(Difluoromethyl)-3-fluorobenzoic acid a promising scaffold for the synthesis of novel drug candidates.
This guide will delve into the known and predicted properties of this compound, providing a foundational understanding for researchers looking to incorporate it into their synthetic and drug discovery programs.
Physicochemical and Spectral Properties
While comprehensive experimental data for 4-(Difluoromethyl)-3-fluorobenzoic acid is not widely available in the public domain, we can infer its key properties from supplier information and by comparison with structurally related analogs.
General Properties
Basic identifiers and properties for 4-(Difluoromethyl)-3-fluorobenzoic acid are summarized in the table below, primarily sourced from commercial suppliers.[5]
| Property | Value | Source |
| CAS Number | 1780188-78-4 | |
| Molecular Formula | C₈H₅F₃O₂ | |
| Molecular Weight | 190.12 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage | Inert atmosphere, 2-8°C | |
| InChI | 1S/C8H5F3O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13) | |
| InChIKey | OKQMWAGMDCSUTC-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1C(=O)O)F)C(F)F | [5] |
Predicted Physical Properties
Direct experimental values for properties such as melting point and solubility are not currently published. However, based on analogous compounds like 4-fluorobenzoic acid (m.p. 184 °C) and 4-(trifluoromethyl)benzoic acid, it is expected to be a crystalline solid with a relatively high melting point.[6][7] Its solubility is likely to be low in non-polar organic solvents and water, but it should be soluble in polar organic solvents such as methanol, ethanol, and DMSO, particularly upon salt formation with a base.
Predicted Spectral Properties
The following sections detail the expected spectral characteristics for 4-(Difluoromethyl)-3-fluorobenzoic acid based on the analysis of similar structures.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The carboxylic acid proton will likely appear as a broad singlet at a high chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. The proton of the -CHF₂ group will be a triplet due to coupling with the two fluorine atoms (²JHF). The aromatic region will display complex splitting patterns due to H-H and H-F couplings.
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-COOH: δ 10-13 ppm (broad singlet)
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Aromatic-H: δ 7.5-8.5 ppm (multiplets)
-
-CHF₂: δ 6.5-7.5 ppm (triplet, ²JHF ≈ 50-60 Hz)
The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbon of the difluoromethyl group. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.
-
-C=O: δ 165-175 ppm
-
Aromatic C-F: δ 155-165 ppm (doublet, ¹JCF ≈ 240-260 Hz)
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Aromatic C-H & C-C: δ 115-140 ppm (with C-F couplings)
-
-CHF₂: δ 110-120 ppm (triplet, ¹JCF ≈ 230-240 Hz)
¹⁹F NMR is a powerful tool for characterizing this molecule. Two distinct signals are expected: one for the aromatic fluorine and one for the difluoromethyl group.
-
Aromatic-F: δ -110 to -130 ppm (multiplet)
-
-CHF₂: δ -120 to -140 ppm (doublet of triplets, coupling to the -CHF₂ proton and the aromatic fluorine)
The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer, a strong C=O stretch, and various C-F and aromatic C-H and C=C stretching and bending vibrations.
-
O-H stretch: 3300-2500 cm⁻¹ (broad)
-
C=O stretch: 1710-1680 cm⁻¹
-
C=C stretch (aromatic): 1600-1450 cm⁻¹
-
C-F stretch: 1300-1000 cm⁻¹
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 190 should be observable. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[8] The presence of the fluorine atoms will influence the fragmentation pathways.
Synthesis and Reactivity
Synthetic Approaches
A specific, published synthesis for 4-(Difluoromethyl)-3-fluorobenzoic acid has not been identified in the current literature. However, its synthesis can be envisioned through established methodologies for the introduction of difluoromethyl groups and the manipulation of benzoic acid derivatives. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for 4-(Difluoromethyl)-3-fluorobenzoic acid.
Step-by-Step Conceptual Protocol:
-
Starting Material Selection: A suitable starting material would be a derivative of 3-fluorobenzoic acid with a precursor to the difluoromethyl group at the 4-position. 4-Formyl-3-fluorobenzoic acid or its corresponding methyl or ethyl ester is a logical choice.
-
Difluoromethylation: The formyl group can be converted to a difluoromethyl group using a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. This reaction converts a carbonyl group into a geminal difluoride.
-
Ester Hydrolysis: If an ester was used as the starting material to protect the carboxylic acid, the final step would be hydrolysis to the free acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidification.
Reactivity Profile
The reactivity of 4-(Difluoromethyl)-3-fluorobenzoic acid is dictated by its three key functional groups: the carboxylic acid, the aromatic ring, and the difluoromethyl group.
-
Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, including esterification, amide bond formation (e.g., via an acyl chloride), and reduction to the corresponding benzyl alcohol. The acidity of the carboxylic acid will be enhanced by the electron-withdrawing effects of both the fluorine atom and the difluoromethyl group.
-
Aromatic Ring: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions, although the ring is deactivated by the electron-withdrawing substituents. The directing effects of the existing groups will influence the position of substitution. It can also undergo nucleophilic aromatic substitution, particularly at positions activated by the fluorine and difluoromethyl groups.
-
Difluoromethyl Group: The C-H bond of the difluoromethyl group is relatively inert but can be susceptible to radical abstraction under certain conditions.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 4-(Difluoromethyl)-3-fluorobenzoic acid make it a highly attractive building block for medicinal chemistry.
Caption: Potential impact of the core scaffold on drug properties and therapeutic areas.
-
Bioisosterism: The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, potentially forming key hydrogen bond interactions with a target protein while offering improved metabolic stability compared to the parent functional group.[3]
-
Metabolic Blocking: The fluorine atom and the difluoromethyl group can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug candidate.[1]
-
Tuning Acidity and Lipophilicity: The electron-withdrawing nature of the fluorine substituents will lower the pKa of the carboxylic acid, which can be important for salt formation and formulation. These groups also increase lipophilicity, which can enhance membrane permeability and cell penetration.
-
Scaffold for Library Synthesis: The carboxylic acid provides a convenient handle for amide coupling, enabling the rapid synthesis of libraries of compounds for screening against various biological targets. Derivatives of fluorinated benzoic acids have been explored as anti-inflammatory, anticancer, and neuroprotective agents.[2]
Safety and Handling
Based on supplier safety data, 4-(Difluoromethyl)-3-fluorobenzoic acid is classified as a warning-level hazard.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-(Difluoromethyl)-3-fluorobenzoic acid represents a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. While detailed experimental characterization is currently lacking in the public literature, its properties and reactivity can be reasonably predicted based on established principles of physical organic chemistry and the behavior of analogous fluorinated compounds. The strategic combination of a carboxylic acid handle, a difluoromethyl group, and an aromatic fluorine atom provides a rich platform for chemical modification and the potential to imbue resulting molecules with desirable pharmacological properties. Further research into the synthesis, characterization, and application of this compound is warranted and is anticipated to unlock its full potential in the development of next-generation therapeutics.
References
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